

Part 1: Chemical Identity & Nomenclature Matrix

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Compound of Interest

Compound Name: *2-(tert-Butoxy)-2-oxoethylzinc chloride*
Cat. No.: *B8656958*

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Executive Summary tert-Butyl 2-(chlorozincio)acetate is the organozinc intermediate generated via the oxidative insertion of zinc into tert-butyl chloroacetate. While the corresponding bromo reagent (Reformatsky reagent) is more common due to facile preparation, the chloro variant offers distinct cost advantages and stability profiles in large-scale process chemistry.

However, the C–Cl bond is significantly stronger than the C–Br bond (approx. 81 kcal/mol vs. 68 kcal/mol), rendering standard zinc dust ineffective without specific activation protocols. This guide focuses on the "Chloro-Route," utilizing advanced activation methods (Knochel-type and Rieke Zinc) to access this valuable nucleophile.

Nomenclature and Identification

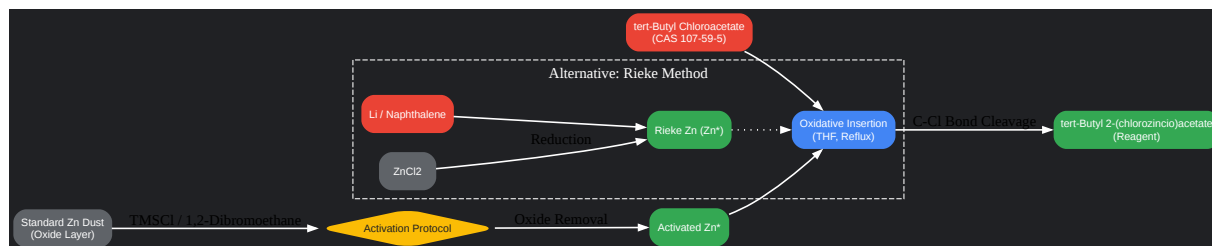
Attribute	Detail
Systematic Name	tert-Butyl 2-(chlorozincio)acetate
IUPAC Name	(2-tert-Butoxy-2-oxoethyl)zinc chloride
Common Synonyms	[1] • Reformatsky Reagent of tert-butyl chloroacetate • 2-tert-Butoxy-2-oxoethylzinc chloride • ClZnCH ₂ COOtBu • tert-Butoxycarbonylmethylzinc chloride
CAS Number (Reagent)	114776-15-7 (Generic for tert-butyl 2-halozincioacetate species) Note: Often cited by the precursor CAS due to in situ generation.
CAS Number (Precursor)	107-59-5 (tert-Butyl chloroacetate)
Molecular Formula	C ₆ H ₁₁ ClO ₂ Zn
Molecular Weight	215.99 g/mol
Physical State	Generated in situ as a solution (typically THF or Ether).

Part 2: Mechanistic Foundation

The utility of tert-butyl 2-(chlorozincio)acetate lies in its "soft" nucleophilicity. Unlike lithium enolates, which are highly basic and prone to poly-alkylation or proton transfer, this zinc species is chemoselective.

The Mechanism of Generation (Oxidative Insertion): The formation involves the breaking of the C–Cl bond on the zinc surface. For the chloro analog, the activation energy is high. The mechanism proceeds via a radical-like electron transfer from the metal surface to the antibonding orbital of the C–Cl bond.

Graphviz Diagram 1: Synthesis & Activation Workflow This diagram illustrates the critical activation pathways required to generate the reagent from the chloro-precursor.



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Caption: Pathway comparison for generating the organozinc species. Standard Zn requires chemical activation (TMSCl) to penetrate the oxide layer, while Rieke Zn provides a highly active surface area.

Part 3: Synthesis Protocols (Self-Validating Systems)

As a Senior Application Scientist, I recommend Method A for general Reformatsky chemistry due to operational simplicity. Use Method B (Knochel) when preparing the reagent for sensitive Negishi cross-couplings where stoichiometry is critical.

Method A: The Iodine-Activated "Boosted" Reformatsky

Best for: Standard addition to aldehydes/ketones. Validation Point: The disappearance of the iodine color indicates the initiation of the zinc surface.

- Zinc Preparation: Place Zinc dust (1.5 equiv) in a dry 3-neck flask under Argon.
- Activation: Add dry THF (or Benzene/Ether 1:1) to cover the zinc.[1][2][3][4] Add a single crystal of Iodine.[5] Stir until the brown color fades (formation of ZnI_2 exposes fresh Zn surface).

- Initiation: Add 10% of the tert-butyl chloroacetate. Heat to mild reflux.
 - Checkpoint: Turbidity or a slight exotherm indicates successful initiation. If not, add 0.1 equiv of TMSCl (Trimethylsilyl chloride).
- Addition: Dropwise add the remaining chloroacetate over 30 minutes while maintaining reflux.
- Completion: Reflux for 2–4 hours (longer than bromo-analogs).
- Titration (Validation): Aliquot 1 mL, quench with Iodine, and back-titrate with Sodium Thiosulfate to determine active Zinc concentration.

Method B: The Knochel LiCl-Mediated Synthesis

Best for: Generating the reagent for Negishi Coupling or when C–Cl insertion is sluggish.

Mechanism: LiCl solubilizes the organozinc species as it forms, preventing surface passivation.

- Drying: Flame-dry a flask containing LiCl (1.5 equiv) under high vacuum to remove all water.
- Zinc Addition: Add Zinc dust (1.5 equiv) and dry THF.
- Activation: Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 mins. Cool. Add 5 mol% TMSCl and stir for 5 mins.
- Insertion: Add tert-butyl chloroacetate (1.0 equiv) at room temperature.
- Reaction: Stir at 30–50°C. The presence of LiCl accelerates the insertion into the C–Cl bond significantly compared to neat THF.
- Result: A clear solution of $\text{ClZnCH}_2\text{COOtBu}\cdot\text{LiCl}$.

Part 4: Applications in Drug Discovery

This reagent serves as a nucleophilic "acetate" synthon. Its primary value in drug development is the introduction of the acetate motif into complex scaffolds without using strong bases.

The Reformatsky Reaction (Classic)

Used to synthesize

-hydroxy esters, which are precursors to

-lactams (antibiotics) and statins.

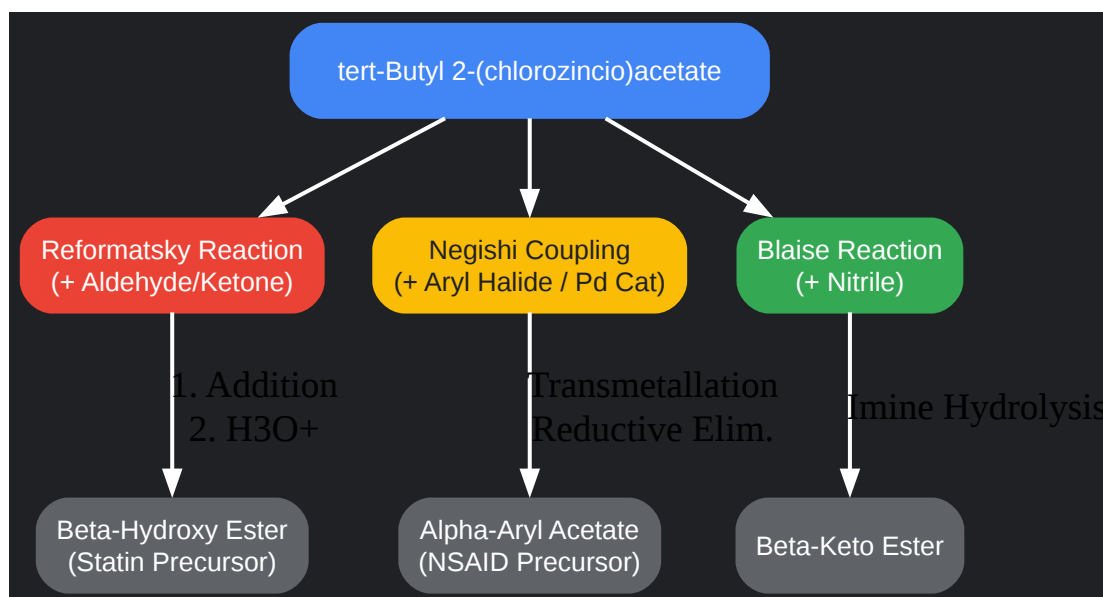
- Electrophile: Aldehydes or Ketones.[1]
- Advantage: Compatible with enolizable protons (unlike Grignard reagents).

Negishi Cross-Coupling (Modern)

Used to couple the acetate group to aryl or vinyl halides.

- Catalyst: $\text{Pd}(\text{dba})_2$ / S-Phos or $\text{Pd}(\text{PPh}_3)_4$.
- Workflow: The zinc reagent (prepared via Method B) is transmetallated to Palladium.

Graphviz Diagram 2: Application Pathways This diagram maps the divergent utility of the reagent in C-C bond formation.



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Caption: The reagent acts as a versatile C2-nucleophile. The Negishi pathway allows for the direct arylation of the acetate position, a key step in synthesizing profen-type drugs.

Part 5: Troubleshooting & Stability

Issue	Probable Cause	Corrective Action
No Reaction (Induction)	Zinc oxide layer is too thick.	Add 5 mol% TMSCl. Ensure THF is <50 ppm water.
Stalled Conversion	Surface passivation by ZnCl ₂ .	Use Method B (LiCl mediated) to solubilize the zinc salts.
Precipitation	Solution too concentrated or cold.	Warm to 40°C. Store at >10°C.
Low Yield in Negishi	Homocoupling of the zinc reagent.	Use a bulky ligand (e.g., S-Phos) on Palladium to favor cross-coupling.

References

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- Precursor Data (Sigma-Aldrich)
 - Title:tert-Butyl chloroacetate Product Page.

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